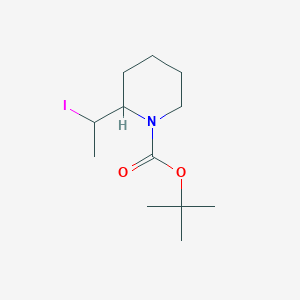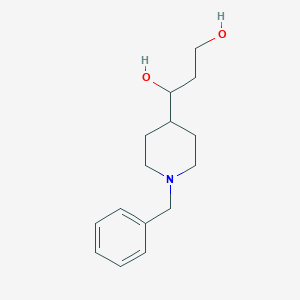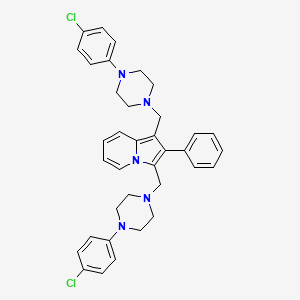![molecular formula C13H20O2 B13956582 3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane CAS No. 583025-11-0](/img/structure/B13956582.png)
3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Bicyclo[221]hept-5-en-2-yloxy)methyl]-3-ethyloxetane is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane typically involves multiple steps. One common synthetic route starts with the preparation of bicyclo[2.2.1]hept-5-en-2-one, which can be achieved through the Diels-Alder reaction of cyclopentadiene with maleic anhydride . The resulting product is then subjected to various chemical transformations, including reduction and substitution reactions, to introduce the oxetane and ethyl groups .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism by which 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane exerts its effects involves interactions with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane stands out due to its unique combination of a bicyclic core and an oxetane ring. Similar compounds include:
Bicyclo[2.2.1]hept-5-en-2-one: A precursor in the synthesis of the target compound.
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: Another compound with a bicyclic structure but different functional groups.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Used in similar applications but with different chemical properties.
These comparisons highlight the unique structural features and reactivity of 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
583025-11-0 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
3-(2-bicyclo[2.2.1]hept-5-enyloxymethyl)-3-ethyloxetane |
InChI |
InChI=1S/C13H20O2/c1-2-13(7-14-8-13)9-15-12-6-10-3-4-11(12)5-10/h3-4,10-12H,2,5-9H2,1H3 |
InChI-Schlüssel |
WPNNTDKIBHJWAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COC2CC3CC2C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





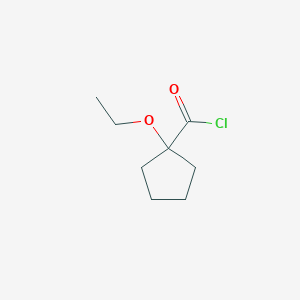
![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)

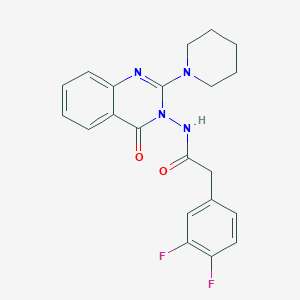
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)


